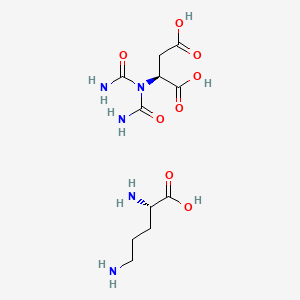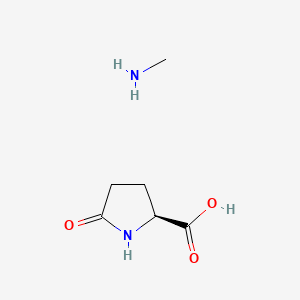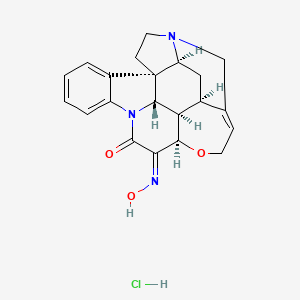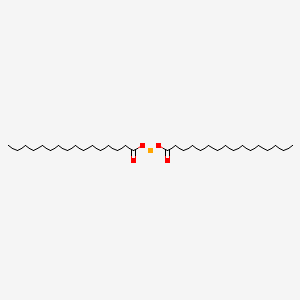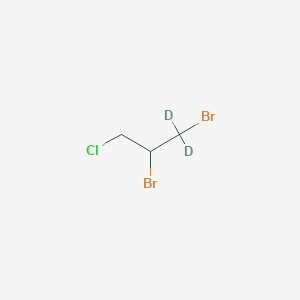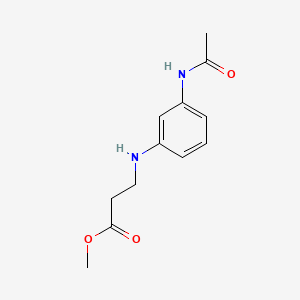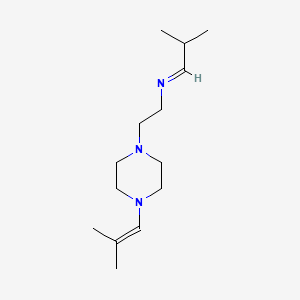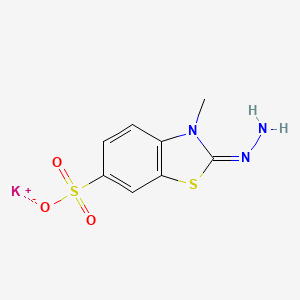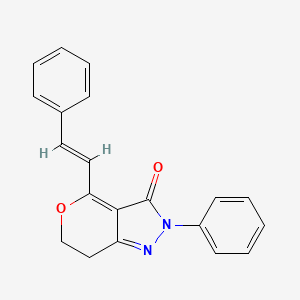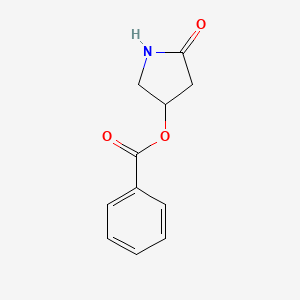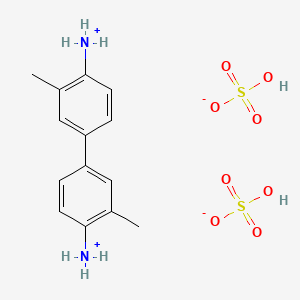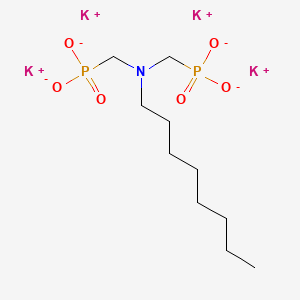
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K4NO6P2 and a molecular weight of 469.62 g/mol. It is a tetrapotassium salt of N,N-bis(phosphonatomethyl)octan-1-amine, commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Solvent: Aqueous or organic solvents can be used depending on the specific requirements of the synthesis.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Efficient handling and mixing of raw materials to avoid contamination.
Reaction Control: Precise control of reaction parameters such as temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization or filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for bone-related diseases.
Industry: Utilized in water treatment processes, corrosion inhibition, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tetrapotassium ((octylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions and inhibit enzymatic activity . The compound targets specific molecular pathways, including:
Metal Chelation: Binds to metal ions, preventing their participation in catalytic processes.
Enzyme Inhibition: Inhibits enzymes by binding to their active sites or altering their conformation.
Pathway Modulation: Affects cellular pathways by interacting with key proteins and enzymes.
Comparison with Similar Compounds
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate can be compared with other similar compounds such as:
Tetrapotassium ethylenediaminetetraacetate (EDTA): Both are chelating agents, but this compound has a higher affinity for certain metal ions.
Tetrapotassium iminodiacetate: Similar in structure but differs in the length of the carbon chain and the number of phosphonate groups.
List of Similar Compounds
- Tetrapotassium ethylenediaminetetraacetate (EDTA)
- Tetrapotassium iminodiacetate
- Tetrapotassium nitrilotriacetate
This compound stands out due to its unique structure and higher binding affinity for specific metal ions, making it a valuable compound in various applications.
Properties
CAS No. |
94230-74-7 |
|---|---|
Molecular Formula |
C10H21K4NO6P2 |
Molecular Weight |
469.62 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
PUONZEIQHJRVRU-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


